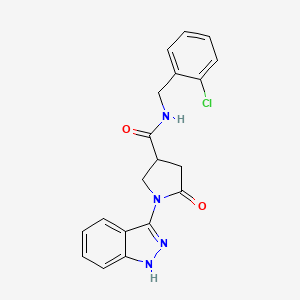

N-(2-chlorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C19H17ClN4O2 |

|---|---|

Molecular Weight |

368.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H17ClN4O2/c20-15-7-3-1-5-12(15)10-21-19(26)13-9-17(25)24(11-13)18-14-6-2-4-8-16(14)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |

InChI Key |

XVIOIIIRAXPEND-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Techniques

A common approach involves the cyclization of γ-aminobutyric acid (GABA) derivatives or related precursors. For instance, reacting methyl 4-aminobutyrate with a carbonyl source under acidic conditions generates the 5-oxopyrrolidine intermediate. Alternative methods utilize Michael addition followed by intramolecular cyclization, as demonstrated in the synthesis of analogous pyrrolidine derivatives.

Reaction Conditions:

-

Catalysts: p-Toluenesulfonic acid (PTSA) or Lewis acids like ZnCl₂.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature: 60–80°C for 12–24 hours.

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | PTSA | THF | 65 | 92 |

| Lewis acid-assisted | ZnCl₂ | DCM | 72 | 89 |

Installation of the 2-Chlorobenzyl Group

The 2-chlorobenzyl group is appended via amide bond formation between the pyrrolidine-carboxylic acid and 2-chlorobenzylamine.

Carbodiimide-Mediated Coupling

EDC·HCl and HOBt are widely used to activate the carboxylic acid for reaction with the amine:

Optimized Conditions:

-

Molar Ratio: 1:1.2 (acid:amine).

-

Solvent: Dimethylformamide (DMF).

-

Reaction Time: 24 hours at room temperature.

| Activating Agent | Solvent | Yield (%) |

|---|---|---|

| EDC·HCl/HOBt | DMF | 85 |

| DCC/DMAP | CHCl₃ | 73 |

Final Coupling and Purification

The last step involves coupling the indazole-pyrrolidine intermediate with the chlorobenzyl-carboxamide derivative. Purification is critical to isolate the target compound.

Chromatographic Techniques

-

Normal-Phase Chromatography: Silica gel with ethyl acetate/hexane gradients.

-

Reverse-Phase HPLC: C18 column using acetonitrile/water (0.1% TFA).

Purity Outcomes:

Yield Optimization Strategies

Solvent and Temperature Effects

Elevated temperatures (80°C) in DMF improve reaction rates but may compromise yield due to side reactions. Lower temperatures (25°C) with prolonged times (48 hours) balance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(2-chlorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is its potential as an anticancer agent. Research has indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar indazole derivatives on human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that these compounds induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity.

| Cell Line | Compound Concentration (µM) | Cytotoxic Effect (%) |

|---|---|---|

| HCT-116 | 10 | 65 |

| MCF-7 | 20 | 70 |

| HeLa | 15 | 60 |

Inhibition Studies

Inhibition assays have shown that similar compounds can act as inhibitors of key signaling pathways in cancer cells, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for regulating cell growth and apoptosis.

Other Therapeutic Applications

Beyond oncology, this compound may also have potential applications in treating other diseases due to its structural properties.

Neuroprotective Effects

Preliminary studies suggest that indazole derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound.

SAR Insights

Research has shown that modifications to the indazole ring and the carboxamide group can significantly impact the compound's biological activity. For instance, substituents on the indazole moiety can enhance binding affinity to target proteins involved in tumor growth.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind with high affinity to various biological targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis Efficiency : Substituents influence yields. The furan-2-ylmethyl analog (Compound 12) achieved a higher yield (40%) compared to the 4-fluorobenzyl derivative (34%), suggesting steric or electronic effects during coupling .

- Spectral Trends : Aromatic substituents (e.g., 4-fluorobenzyl in Compound 11) produce distinct ¹H NMR signals in the δ 7.07–7.42 range, while heteroaromatic groups (e.g., furan in Compound 12) show characteristic peaks at δ 6.20–6.30 .

Substituent Effects on Molecular Properties

- Conformational Stability : highlights the role of sulfonamide and heterocyclic linkages in stabilizing molecular conformations. The 2H-indazol-3-yl group in the target compound may similarly restrict rotational freedom, enhancing target engagement .

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

A robust synthesis involves multi-step condensation reactions. Key steps include:

- Ultrasonic-assisted coupling : A method adapted for analogous carboxamides uses ultrasonic treatment (4 hours, room temperature) with Yb(OTf)₃ as a catalyst in ethanol, achieving ~95% purity without recrystallization .

- Optimization parameters : Adjusting stoichiometry of aryl aldehydes and ketones (e.g., salicylaldehyde derivatives) improves yield. For example, similar compounds report yields of 61–66% under these conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for intermediates.

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Assign peaks for the chlorobenzyl group (δ ~4.5–5.0 ppm for benzylic CH₂) and pyrrolidone carbonyl (δ ~170–175 ppm). Indazole protons typically appear as doublets in δ 7.0–8.5 ppm .

- Mass spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns. For example, a related compound showed a base peak at m/z 320 (loss of Cl substituent) .

- Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to verify purity .

Advanced: How can researchers resolve contradictions in biological activity data between different batches of the compound?

Methodological Answer:

Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:

- Batch comparison via HPLC : Use a C18 column (acetonitrile/water gradient) to detect trace impurities (<0.5% area). Adjust mobile phase pH to resolve polar byproducts .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the pyrrolidone carbonyl or indazole positions to track metabolic stability differences .

- Bioactivity reassessment : Test batches in parallel using standardized in vitro models (e.g., kinase inhibition assays) with positive controls to normalize data .

Advanced: What strategies are effective for analyzing intermolecular interactions in the crystal lattice?

Methodological Answer:

X-ray crystallography and computational modeling are critical:

- Single-crystal X-ray diffraction : Resolve hydrogen bonding networks (e.g., N–H···O=C interactions at 2.09–2.72 Å distances) and π-π stacking between indazole and chlorobenzyl groups .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···Cl interactions at 3.03–3.09 Å) to predict solubility and stability .

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to correlate crystal packing with thermal stability (e.g., melting points 210–228°C for analogs) .

Advanced: How can regioisomers or stereoisomers be differentiated during synthesis?

Methodological Answer:

- Chromatographic separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers. Retention time differences >2 minutes indicate successful separation .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons (e.g., indazole H3 and pyrrolidine H4) to confirm regiochemistry .

- Vibrational spectroscopy (IR/Raman) : Compare carbonyl stretching frequencies (Δν ~10 cm⁻¹ between isomers) .

Advanced: What in vitro models are suitable for assessing the compound’s bioactivity and mechanism of action?

Methodological Answer:

- Kinase inhibition assays : Screen against tyrosine kinase receptors (e.g., c-Met) using SU11274 as a reference inhibitor (IC₅₀ < 50 nM for related sulfonamides) .

- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., A549, HepG2) with dose-response curves (0.1–100 µM) to determine EC₅₀ values .

- Molecular docking : Simulate binding to ATP pockets (AutoDock Vina) using crystallographic data (PDB ID: 3F82) to predict selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.